
N-Nitroso Albendazole (mixtures of regional isomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso Albendazole is a derivative of Albendazole, a benzimidazole compound widely used as an anthelmintic agentThis compound is of interest due to its potential mutagenic and carcinogenic properties, which are characteristic of nitrosamines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Nitroso Albendazole can be synthesized through the nitrosation of Albendazole. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired nitroso compound .
Industrial Production Methods
Industrial production of N-Nitroso Albendazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the potential toxicity of nitrosamines .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso Albendazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted benzimidazole compounds.
Applications De Recherche Scientifique
N-Nitroso Albendazole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: Research on N-Nitroso Albendazole helps in understanding the biological effects of nitrosamines, including their mutagenic and carcinogenic properties.
Medicine: Studies are conducted to explore the potential therapeutic applications and risks associated with nitrosamine derivatives.
Industry: N-Nitroso Albendazole is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Nitroso Albendazole involves its interaction with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound also interacts with proteins and enzymes, affecting their function. These interactions are mediated through the formation of reactive intermediates and covalent binding to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with potent carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar mutagenic effects.
N-Nitrosomorpholine (NMOR): Known for its use in research on nitrosamine toxicity.
Uniqueness
N-Nitroso Albendazole is unique due to its derivation from Albendazole, which is an established anthelmintic agent. This unique origin provides insights into the effects of nitrosation on therapeutic compounds and their potential risks and benefits .
Propriétés
Formule moléculaire |
C26H32N8O6S2 |
|---|---|
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
ethyl N-(1-nitroso-5-propylsulfanylbenzimidazol-2-yl)carbamate;ethyl N-(1-nitroso-6-propylsulfanylbenzimidazol-2-yl)carbamate |
InChI |
InChI=1S/2C13H16N4O3S/c1-3-7-21-9-5-6-11-10(8-9)14-12(17(11)16-19)15-13(18)20-4-2;1-3-7-21-9-5-6-10-11(8-9)17(16-19)12(14-10)15-13(18)20-4-2/h2*5-6,8H,3-4,7H2,1-2H3,(H,14,15,18) |
Clé InChI |
CCQNYIZBNGLEDH-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CC2=C(C=C1)N(C(=N2)NC(=O)OCC)N=O.CCCSC1=CC2=C(C=C1)N=C(N2N=O)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



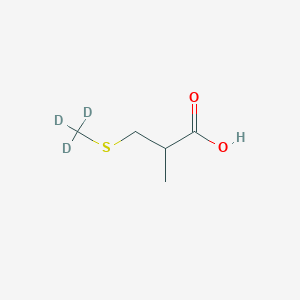
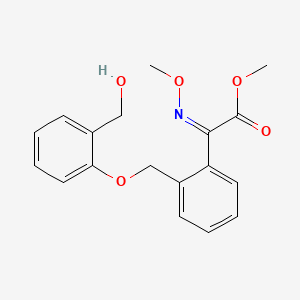
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
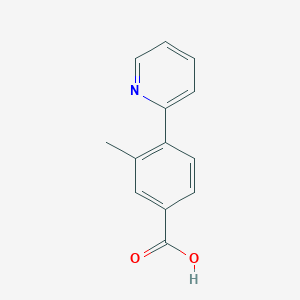
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
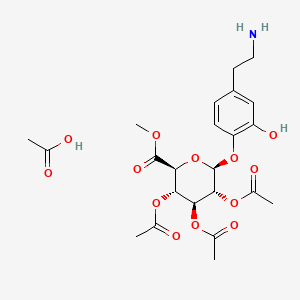
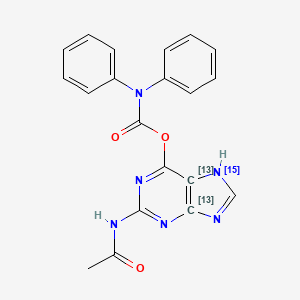
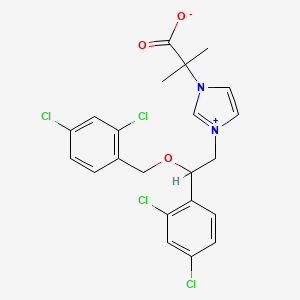


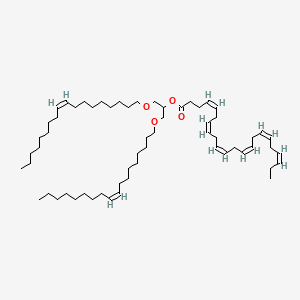
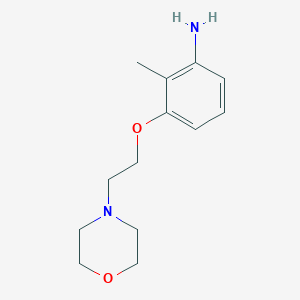
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)
